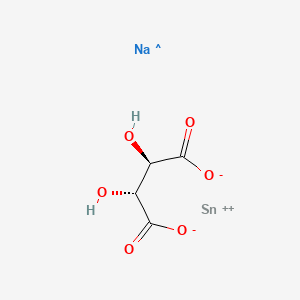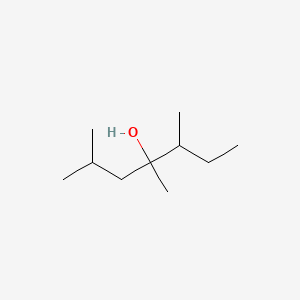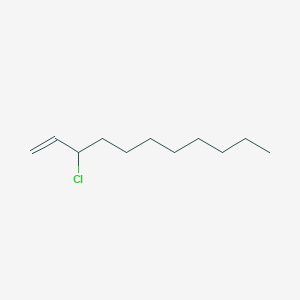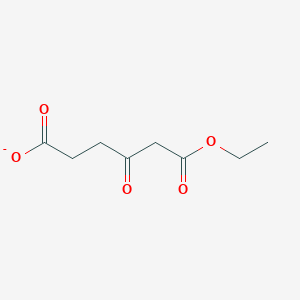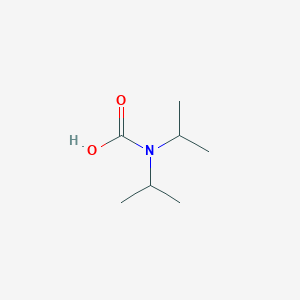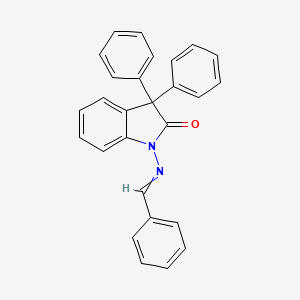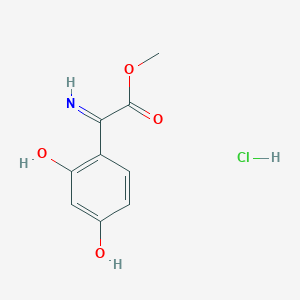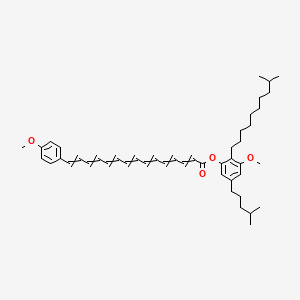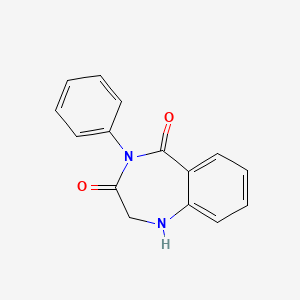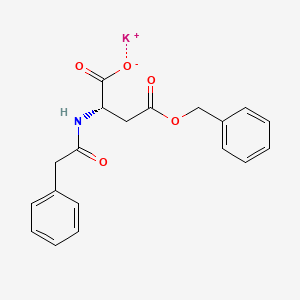
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is a complex organic compound with a molecular formula of C19H18KNO5 This compound is a derivative of L-aspartic acid, which is a non-essential amino acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves multiple steps. One common method includes the protection of the amino group in L-aspartic acid, followed by the introduction of the phenylacetyl group. The esterification of the carboxyl group with benzyl alcohol results in the formation of the phenylmethyl ester. The final step involves the addition of potassium to form the monopotassium salt .
Industrial Production Methods
Industrial production of this compound can involve both chemical and enzymatic methods. Chemical synthesis often requires the use of protecting groups to prevent undesirable reactions. Enzymatic methods, on the other hand, utilize specific enzymes to catalyze the reactions, offering a more environmentally friendly approach .
Analyse Chemischer Reaktionen
Types of Reactions
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The phenylacetyl and phenylmethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Wissenschaftliche Forschungsanwendungen
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in various biochemical pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt involves its interaction with specific molecular targets. The phenylacetyl and phenylmethyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. The compound can modulate enzyme activity, receptor binding, and other cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- L-Aspartic acid monopotassium salt
- N-Acetyl-L-aspartic acid
- L-Aspartic acid, N-acetyl-, 4-(phenylmethyl) ester
Uniqueness
L-Aspartic acid, N-(phenylacetyl)-, 4-(phenylmethyl) ester, monopotassium salt is unique due to the presence of both phenylacetyl and phenylmethyl ester groups.
Eigenschaften
CAS-Nummer |
65277-71-6 |
|---|---|
Molekularformel |
C19H18KNO5 |
Molekulargewicht |
379.4 g/mol |
IUPAC-Name |
potassium;(2S)-4-oxo-2-[(2-phenylacetyl)amino]-4-phenylmethoxybutanoate |
InChI |
InChI=1S/C19H19NO5.K/c21-17(11-14-7-3-1-4-8-14)20-16(19(23)24)12-18(22)25-13-15-9-5-2-6-10-15;/h1-10,16H,11-13H2,(H,20,21)(H,23,24);/q;+1/p-1/t16-;/m0./s1 |
InChI-Schlüssel |
XUNYPQABESRNLS-NTISSMGPSA-M |
Isomerische SMILES |
C1=CC=C(C=C1)CC(=O)N[C@@H](CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
Kanonische SMILES |
C1=CC=C(C=C1)CC(=O)NC(CC(=O)OCC2=CC=CC=C2)C(=O)[O-].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


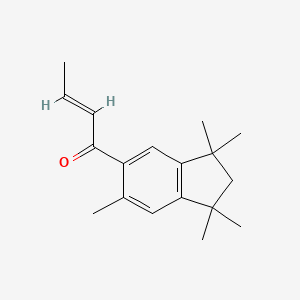
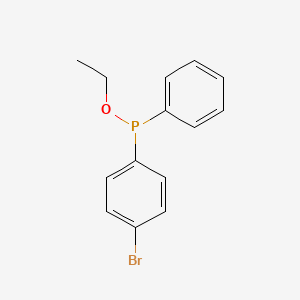
![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)
![3-[(2-Hydroxytetradecyl)sulfanyl]propane-1,2-diol](/img/structure/B14473012.png)
